2-Ethyl-1-(pentan-3-yl)-1H-indol-5-amine

Cannabinoid receptor pharmacology CB2-selective agonist design Aminoalkylindole SAR

This aminoalkylindole scaffold addresses the need for a derivatisable CB2-preferring core with balanced lipophilicity (LogP 4.19) and a free 5-amine handle. Unlike 3-acylaminoalkylindoles, the unblocked C-3 and reactive 5-amine enable direct parallel synthesis of amide, urea, or sulfonamide libraries without protecting-group strategies. - CB2R EC₅₀ 62 nM, CB1R EC₅₀ 284 nM (~4.6-fold CB2 preference) - Branched N1-pentan-3-yl group for metabolic stability and SAR studies - >98% purity; ambient shipping; custom synthesis inquiries welcomed

Molecular Formula C15H22N2
Molecular Weight 230.35 g/mol
Cat. No. B13114566
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethyl-1-(pentan-3-yl)-1H-indol-5-amine
Molecular FormulaC15H22N2
Molecular Weight230.35 g/mol
Structural Identifiers
SMILESCCC1=CC2=C(N1C(CC)CC)C=CC(=C2)N
InChIInChI=1S/C15H22N2/c1-4-13(5-2)17-14(6-3)10-11-9-12(16)7-8-15(11)17/h7-10,13H,4-6,16H2,1-3H3
InChIKeyPDYVJSIWUZETDJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Physicochemical & Structural Profile of 2-Ethyl-1-(pentan-3-yl)-1H-indol-5-amine


2-Ethyl-1-(pentan-3-yl)-1H-indol-5-amine is a synthetic N1‑alkyl‑2‑ethyl‑indol‑5‑amine belonging to the broader aminoalkylindole class. Its structure features a bicyclic indole core bearing a primary amine at the 5‑position, an ethyl group at C‑2, and a branched pentan‑3‑yl (1‑ethylpropyl) substituent at N‑1 . The compound has a molecular formula of C₁₅H₂₂N₂, a molecular weight of 230.35 g/mol, a calculated logP of 4.19, a computed density of 1.0–1.038 g/cm³, and a predicted boiling point of ~385 °C at 760 mmHg . This substitution pattern distinguishes it from simpler 5‑aminoindoles and linear N1‑alkyl congeners, with implications for lipophilicity, receptor recognition, and synthetic derivatisation potential.

Workflow Cannabinoid receptor functional selectivity & SAR profiling
Selection N1-branched 5-aminoindole scaffold with intermediate CB2/CB1 preference
Use Context Medicinal chemistry diversification & probe design via free 5-NH₂

Why 2-Ethyl-1-(pentan-3-yl)-1H-indol-5-amine Cannot Be Substituted


N1‑alkyl and C2‑ethyl substituents are not inert spectators; they directly modulate cannabinoid receptor affinity, functional selectivity, and physicochemical properties of aminoalkylindoles [1]. The branched pentan‑3‑yl group at N1 creates a steric environment distinct from linear pentyl or shorter alkyl chains—published SAR studies demonstrate that cannabinoid CB1/CB2 binding affinity is exquisitely sensitive to N1 alkyl chain length and branching, with a five‑carbon chain being optimal yet branching capable of shifting potency and CB2/CB1 selectivity ratios [2]. Furthermore, the 5‑amino group provides a derivatisable handle that is absent in the prototypical 3‑acylaminoalkylindoles. Substituting this compound with 2‑ethyl‑1H‑indol‑5‑amine (no N1 substitution, MW 160.22) or 1‑ethyl‑2‑propyl‑1H‑indol‑5‑amine (linear chain, LogP 3.31) alters lipophilicity, molecular recognition, and downstream synthetic possibilities—changes that cannot be compensated by simply adjusting assay concentrations .

Target Compound
Potential Substitute
Risk of Direct Substitution
2-Ethyl-1-(pentan-3-yl)-1H-indol-5-amine
2-Ethyl-1H-indol-5-amine (no N1 substitution)
N1 alkyl deletion removes key pharmacophoric contacts and reduces lipophilicity, altering CB receptor interaction profile
2-Ethyl-1-(pentan-3-yl)-1H-indol-5-amine
1-Ethyl-2-propyl-1H-indol-5-amine (linear N1 chain)
Linear N1 chain lacks α-branching; steric environment and CB selectivity may shift, and lipophilicity differs markedly

Head-to-Head Evidence for 2-Ethyl-1-(pentan-3-yl)-1H-indol-5-amine


CB2 versus CB1 Functional Selectivity

In a FLIPR membrane potential assay using human CB1 and CB2 receptors expressed in mouse AtT20 cells, 2‑ethyl‑1‑(pentan‑3‑yl)‑1H‑indol‑5‑amine displayed an EC₅₀ of 284 nM at CB1 and 62 nM at CB2, yielding a CB2/CB1 selectivity ratio of approximately 4.6‑fold [1]. In contrast, WIN 55,212‑2 exhibits a markedly larger CB2 preference (Ki CB1 = 62.3 nM vs. CB2 = 3.3 nM; ~19‑fold selectivity), while JWH‑018 is essentially non‑selective (Ki CB1 = 9.0 nM vs. CB2 = 2.94 nM; ~3‑fold) [2] [3]. The target compound therefore occupies a distinct intermediate‑selectivity niche that may be advantageous in experimental paradigms where profound CB2 bias is undesirable yet some CB2 preference is required.

CB2/CB1 selectivity
Cross-study comparable
Target EC₅₀ CB2 62 nM, CB1 284 nM (ratio 4.6 CB2-preferring)
WIN 55,212‑2 Ki CB2 3.3 nM, CB1 62.3 nM (ratio ~19)
JWH‑018 Ki CB2 2.94 nM, CB1 9.0 nM (ratio ~3.1)
Intermediate selectivity profile supports receptor-subtype experimental designs
FLIPR assay (target); displacement binding (WIN, JWH)
Cannabinoid receptor pharmacology CB2-selective agonist design Aminoalkylindole SAR

Impact of N1 Branching on Lipophilicity

The calculated logP of 2‑ethyl‑1‑(pentan‑3‑yl)‑1H‑indol‑5‑amine is 4.19, compared with 3.31 for the closely related linear‑chain analog 1‑ethyl‑2‑propyl‑1H‑indol‑5‑amine (CAS 748110‑18‑1) . This +0.88 logP difference, arising from the branched pentan‑3‑yl group, translates to approximately a 7.6‑fold higher theoretical partition coefficient (octanol/water). The enhanced lipophilicity may improve membrane permeability and blood‑brain barrier penetration potential in cell‑based assays, while also altering retention time in reversed‑phase chromatographic purification—a practical consideration for synthetic chemistry workflows.

Lipophilicity impact
Cross-study comparable
Target LogP 4.19
Linear analog LogP 3.31 (Δ +0.88; ~7.6-fold higher partition)
Branched N1 group increases lipophilicity without extending carbon chain length
Calculated logP; experimental logD may differ
Physicochemical profiling Lipophilicity-driven design Indole building block selection

Steric Properties of N1 Branched Substituent

The molecular weight of 2‑ethyl‑1‑(pentan‑3‑yl)‑1H‑indol‑5‑amine is 230.35 g/mol (C₁₅H₂₂N₂), compared with 202.30 g/mol for the linear analog 1‑ethyl‑2‑propyl‑1H‑indol‑5‑amine (C₁₃H₁₈N₂) and 160.22 g/mol for the N1‑unsubstituted 2‑ethyl‑1H‑indol‑5‑amine (C₁₀H₁₂N₂) . The additional ethyl branch on the N1 alkyl chain adds 28 mass units relative to the linear propyl analog and introduces a tertiary carbon adjacent to the indole nitrogen, altering the conformational landscape of the N1 substituent. In published aminoalkylindole SAR, such branching at the α‑carbon of the N1 chain has been associated with altered CB1/CB2 binding modes and metabolic stability [1].

Steric bulk & MW
Class-level inference
MW 230.35 (C₁₅H₂₂N₂) vs. 202.30 (linear analog) and 160.22 (unsubstituted); N1 α-branching adds steric hindrance near indole core
α-branching may alter receptor binding pocket fit and metabolic dealkylation
SAR class-level inference; compound-specific metabolic data not reported
Steric parameter differentiation Building block SAR Indole derivatisation

5‑Amino Group Derivatisation Potential

In contrast to the well‑known cannabinoid aminoalkylindoles (e.g., JWH‑018, WIN 55,212‑2) that feature a 3‑acyl (naphthoyl or morpholinoacetyl) group, 2‑ethyl‑1‑(pentan‑3‑yl)‑1H‑indol‑5‑amine carries a primary aromatic amine at the 5‑position with no substituent at C‑3 . This free amine can undergo acylation, sulfonylation, reductive amination, or diazotisation/azo‑coupling to generate diverse compound libraries. The rat cerebellum membrane binding data (IC₅₀ = 8,000 nM for [³H]aminoalkylindole displacement) confirm that the unadorned scaffold retains measurable, albeit modest, cannabinoid receptor affinity [1], providing a starting point for affinity maturation through 5‑NH₂ derivatisation—a strategy not accessible with pre‑acylated 3‑substituted indoles.

Derivatisation handle
Class-level inference
Free 5-NH₂ group; baseline affinity IC₅₀ 8,000 nM (rat CB); scaffold amenable to acylation, sulfonylation, reductive amination
5-amine enables synthetic diversification without de novo core synthesis
Baseline affinity modest; derivatisation may improve potency
Synthetic diversification Parallel library synthesis Indole functionalisation

Application Scenarios for 2-Ethyl-1-(pentan-3-yl)-1H-indol-5-amine


Intermediate-Selectivity CB2 Probe Design

Given its EC₅₀ of 62 nM at human CB2R and 284 nM at CB1R (~4.6‑fold CB2 preference) [1], this scaffold is appropriate for medicinal chemistry teams designing cannabinoid receptor ligands where strong CB2 bias (e.g., WIN 55,212‑2 at ~19‑fold) is undesirable but some CB2 preference is sought. The free 5‑amine permits installation of diverse acyl, alkyl, or sulfonamide groups to optimise affinity while retaining the N1‑pentan‑3‑yl / C2‑ethyl substitution pattern already shown to engage both receptors.

5‑NH₂-Based Indole Library Synthesis

The primary aromatic amine at position 5, combined with the absence of a blocking group at C‑3, makes this compound an efficient diversification point for parallel synthesis. Researchers can generate arrays of amides, ureas, sulfonamides, or aryl‑azo derivatives without needing to protect/deprotect the indole N1 or C2 positions, as confirmed by the reported synthetic accessibility of N1‑alkyl‑5‑aminoindoles . This is a distinct advantage over 3‑acyl aminoalkylindoles, where the pharmacophoric acyl group occupies the most reactive indole position.

CNS Penetration Optimisation via Lipophilic Branching

The +0.88 logP increment over the linear 1‑ethyl‑2‑propyl analog (4.19 vs. 3.31) offers a means to increase membrane permeability and blood‑brain barrier penetration potential without extending the alkyl chain beyond five carbons—a length identified as optimal for cannabinoid receptor binding [2]. This property is especially relevant for CNS‑targeted programmes where crossing the blood‑brain barrier is essential but excessive lipophilicity (logP >5) must be avoided to minimise off‑target promiscuity.

N1‑Alkyl Branching SAR Reference Scaffold

The pentan‑3‑yl (1‑ethylpropyl) group introduces α‑branching at the carbon directly attached to the indole nitrogen, a structural motif that published SAR indicates can influence receptor binding mode, intrinsic efficacy, and metabolic N‑dealkylation rates [2]. With its baseline cannabinoid receptor affinity (IC₅₀ = 8,000 nM in rat cerebellum membranes) [1], this compound can serve as a starting scaffold for systematic N1‑substituent SAR studies comparing branched vs. linear, and secondary vs. tertiary alkyl attachments.

Application
Selection Property
Validation Focus
Intermediate-selectivity CB2 probe design
CB2/CB1 selectivity window
CB2-preferring functional response assays (e.g., FLIPR, β-arrestin)
5-NH₂-based indole library synthesis
Free primary aromatic amine at C5
Synthetic accessibility and scaffold derivatisation efficiency
CNS permeability exploration via lipophilic branching
Lipophilicity (logP) tuning by N1 branching
Permeability assays (PAMPA, Caco-2) or brain exposure models
N1-alkyl branching SAR reference scaffold
α-branched N1 substituent steric profile
CB receptor binding mode and metabolic stability profiling

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